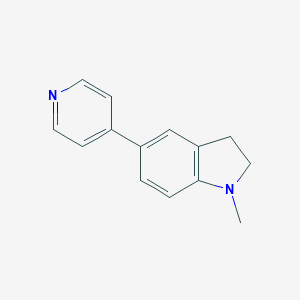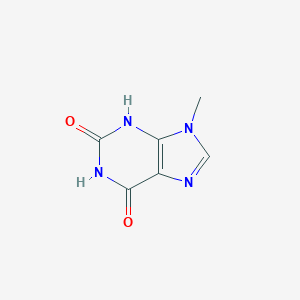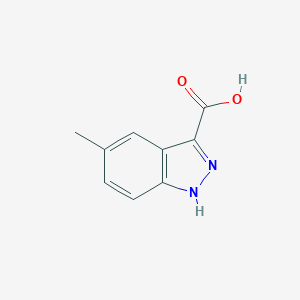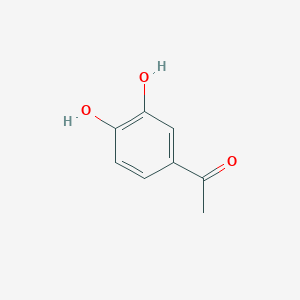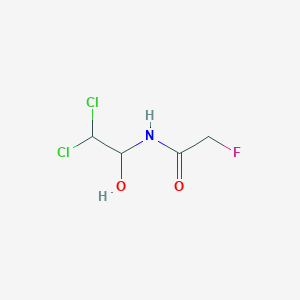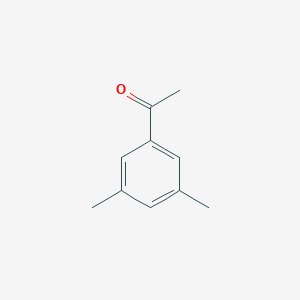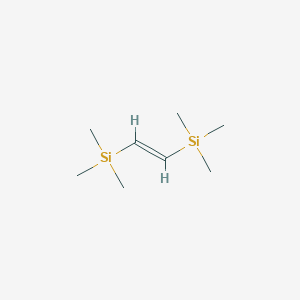
Simarolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simarolide is a natural product isolated from the marine sponge Simarella sp. It has been found to possess several biological activities, including anticancer, antiviral, and antimicrobial effects.
Applications De Recherche Scientifique
Chemical Composition and Structural Analysis
- Simarolide, a C25-quassinoid, was isolated from Simaba cuneata and its structural details were determined using spectral data, including 1D and 2D NMR spectra. This study facilitated the complete assignment of the carbon and hydrogen atom chemical shifts for these compounds (Vieira et al., 1999).
Antimalarial Properties
- In a study evaluating the antimalarial activity of various quassinoids, simarolide exhibited limited effect against chloroquine-resistant Plasmodium falciparum in vitro, suggesting its potential in malaria research (Trager & Polonsky, 1981).
Structural Isolation from Plants
- Simarolide was also isolated from a French Guyanan Simaroubaceae plant, Simaba cf orinocensis H.B.K. Its structure was established through spectral means and X-ray diffraction analysis, contributing to the understanding of quassinoids' structures (Polonsky et al., 1981).
Effects on Neuronal Development
- A study on MN9D dopaminergic cells demonstrated that simazine (a similar triazine herbicide) affects dopamine neuronal development-related factors. This suggests potential research applications of simarolide in neurobiology (Yu et al., 2016).
Herbicide Detection Techniques
- Techniques for detecting simazine, which shares a similar structure with simarolide, were developed using water-soluble polyelectrolytes in immunoassay. This could be relevant for simarolide detection and environmental monitoring (Yazynina et al., 1999).
Soil Interaction Studies
- Research on simazine's interaction with soil can provide insights into simarolide's environmental behavior and potential agricultural applications. Adsorption studies in different soil types were conducted for simazine, which might be applicable to simarolide (Flores et al., 2009).
Propriétés
Numéro CAS |
1260-58-8 |
|---|---|
Nom du produit |
Simarolide |
Formule moléculaire |
C27H36O9 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
[(1S,2S,4S,6R,7S,9R,13R,14R,16R,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11-dioxo-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C27H36O9/c1-12-6-16(29)24(33)26(4)15(12)8-19-27(5)18(9-21(31)36-19)25(3,10-17(22(26)27)35-13(2)28)23(32)14-7-20(30)34-11-14/h12,14-19,22,29H,6-11H2,1-5H3/t12-,14-,15+,16+,17-,18+,19-,22-,25-,26+,27-/m1/s1 |
Clé InChI |
XNXXVFZJNZBURI-WCMQAIAJSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)OC(=O)C)C)C)O |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
SMILES canonique |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
Synonymes |
simarolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



